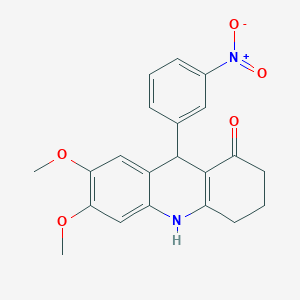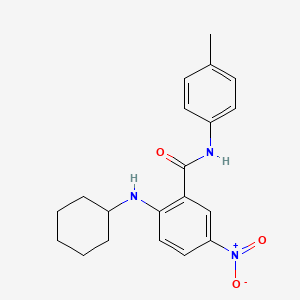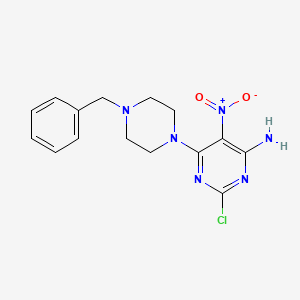
6,7-dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one is a complex organic compound characterized by its acridine core structure. Acridines are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 6,7-dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the acridine core, followed by the introduction of the methoxy and nitrophenyl groups. Common reagents used in these reactions include methoxybenzene, nitrobenzene, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry.
Análisis De Reacciones Químicas
6,7-Dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or nitrophenyl groups, often using reagents like sodium methoxide or halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Biology: The compound’s biological activity is studied for potential use as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with proteins, potentially inhibiting their function. The molecular targets and pathways involved are still under investigation, but these interactions are key to its biological activity.
Comparación Con Compuestos Similares
Similar compounds to 6,7-dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one include other acridine derivatives such as:
Acridine Orange: Known for its use as a nucleic acid-selective fluorescent dye.
Proflavine: Used as an antiseptic and for its antibacterial properties.
Amsacrine: An antineoplastic agent used in cancer treatment. The uniqueness of 6,7-dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H20N2O5 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
6,7-dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one |
InChI |
InChI=1S/C21H20N2O5/c1-27-18-10-14-16(11-19(18)28-2)22-15-7-4-8-17(24)21(15)20(14)12-5-3-6-13(9-12)23(25)26/h3,5-6,9-11,20,22H,4,7-8H2,1-2H3 |
Clave InChI |
DJJZSQBZJYOPFA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(Trifluoromethyl)benzyl]amino}ethanol](/img/structure/B12487915.png)
![5-methyl-7-(thiophen-2-yl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12487918.png)
![2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B12487919.png)
![N-(4-methoxybenzyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B12487927.png)


![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]biphenyl-2-carboxamide](/img/structure/B12487946.png)
![N-[2-(4-chlorophenyl)ethyl]-5-fluoro-1H-indole-2-carboxamide](/img/structure/B12487947.png)

![Ethyl 5-[(3,4-diethoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12487950.png)
![Methyl 3-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12487952.png)
![N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B12487972.png)
![methyl 2-[(pyridin-4-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12487978.png)

